3-(4-Methylthiophenyl)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVFTWBYMEZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimization for 3 4 Methylthiophenyl Isonicotinic Acid
Retrosynthetic Analysis of the 3-(4-Methylthiophenyl)isonicotinic Acid Scaffold
A logical retrosynthetic analysis of this compound suggests that the primary disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the methylthiophenyl group. This bond is a prime candidate for formation via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized transformation in modern organic synthesis.
This disconnection strategy leads to two key synthons: a functionalized isonicotinic acid derivative and a (4-methylthiophenyl)boron reagent. The isonicotinic acid component would require a leaving group at the 3-position, typically a halogen such as bromine or iodine, to facilitate the cross-coupling reaction. Therefore, 3-haloisonicotinic acid emerges as a critical precursor. The second synthon, (4-methylthiophenyl)boronic acid or a corresponding boronate ester, is the organoboron component necessary for the coupling.
An alternative retrosynthetic approach involves the initial formation of the 3-(4-methylthiophenyl)pyridine core, followed by the introduction of the carboxylic acid functionality at the 4-position. This strategy would entail the oxidation of a precursor such as 3-(4-methylthiophenyl)-4-methylpyridine. The synthesis of isonicotinic acid itself is commercially achieved through the oxidation of 4-methylpyridine (B42270) (4-picoline), lending credence to this approach. google.comwikipedia.org
Development of Novel Synthetic Routes to this compound
The development of new synthetic pathways for this compound is centered around efficiency, regioselectivity, and yield. The primary focus of modern synthetic efforts is the utilization of metal-catalyzed cross-coupling reactions.
Exploration of Metal-Catalyzed Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is the most prominent and well-established method for the formation of the aryl-aryl bond in the target molecule. eurjchem.com This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this would typically involve the reaction of a 3-haloisonicotinic acid derivative with (4-methylthiophenyl)boronic acid.
The general catalytic cycle for a Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. eurjchem.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene (B28343)/Water | 80-100 | Good to Excellent | mdpi.com |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High | acs.org |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | High | acs.org |
This table presents generalized conditions and yields may vary depending on the specific substrates.
Regioselective Functionalization of the Pyridine Ring
A key challenge in the synthesis of 3-substituted isonicotinic acids is the regioselective introduction of the aryl group at the C-3 position of the pyridine ring. The inherent reactivity of the pyridine ring can lead to a mixture of isomers if not properly controlled.
One effective strategy is to start with a pre-functionalized pyridine ring where the desired substitution pattern is already established. For instance, the use of 3-bromo-4-methylpyridine (B15001) as a starting material allows for the regioselective Suzuki-Miyaura coupling at the 3-position. The methyl group at the 4-position can then be oxidized to the carboxylic acid in a subsequent step. The oxidation of methylpyridines to their corresponding carboxylic acids is a known industrial process, often employing strong oxidizing agents like nitric acid or potassium permanganate. google.comcolab.ws
Stereochemical Considerations in Synthesis
The target molecule, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, stereochemical considerations are not a primary concern in its synthesis. The synthetic routes discussed focus on the formation of the desired constitutional isomer with high regioselectivity.
Process Chemistry and Scalability for this compound Production
The scalability of the synthesis of this compound is a critical factor for its potential industrial production. The Suzuki-Miyaura coupling is highly amenable to large-scale synthesis and is widely employed in the pharmaceutical industry. nih.govconsensus.appacs.orgresearchgate.net
Key considerations for process development and scalability include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. Process optimization often involves screening various catalysts and ligands to find a system with high turnover numbers.
Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the boronic acid and the halo-pyridine, can significantly impact the reaction outcome and the impurity profile of the final product.
Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as crystallization, is crucial to isolate the product in high purity and yield.
Safety: A thorough understanding of the reaction thermodynamics and potential hazards is essential for safe scale-up.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. For the synthesis of this compound, several green chemistry strategies can be considered:
Use of Greener Solvents: Replacing traditional organic solvents like toluene and dioxane with more environmentally benign alternatives such as water or ethanol (B145695) is a key objective. Suzuki-Miyaura couplings have been successfully performed in aqueous media. nih.gov
Catalyst Efficiency and Recycling: The development of highly active catalysts that can be used at very low loadings minimizes waste. Furthermore, research into heterogeneous catalysts or methods for recycling homogeneous catalysts can significantly improve the sustainability of the process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures, can reduce the energy consumption of the process.
The application of these green chemistry principles can lead to a more sustainable and cost-effective manufacturing process for this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 4 Methylthiophenyl Isonicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(4-Methylthiophenyl)isonicotinic acid , both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and phenyl rings, as well as the methyl protons of the thiomethyl group. The chemical shifts (δ) and coupling constants (J) would provide information on the connectivity and spatial relationships of the protons.
Expected ¹H NMR Data:
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 would likely appear as a singlet or a narrow doublet, the proton at position 5 as a doublet, and the proton at position 6 as a doublet of doublets, with coupling constants indicating their ortho and meta relationships.
Phenyl Ring Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system).
Methyl Protons: A sharp singlet, typically in the region of δ 2.4-2.6 ppm, corresponding to the -SCH₃ group.
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically appearing at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data:
Pyridine Ring Carbons: Signals for the five distinct carbon atoms of the pyridine ring, with the carbon bearing the carboxylic acid group and the carbons adjacent to the nitrogen atom appearing at characteristic downfield shifts.
Phenyl Ring Carbons: Four signals for the phenyl ring carbons, with two signals having higher intensity due to the presence of two equivalent carbons. The carbon attached to the sulfur atom would show a characteristic chemical shift.
Carboxylic Acid Carbon: A signal for the carbonyl carbon of the carboxylic acid group, typically in the range of 165-185 ppm.
Methyl Carbon: A signal for the methyl carbon of the thiomethyl group, typically in the range of 15-25 ppm.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~8.9 | ~152 |
| Pyridine-H5 | ~7.8 | ~122 |
| Pyridine-H6 | ~8.6 | ~150 |
| Phenyl-H (ortho to S) | ~7.3 | ~128 |
| Phenyl-H (meta to S) | ~7.5 | ~130 |
| -SCH₃ | ~2.5 | ~15 |
| -COOH | >10 (broad) | ~168 |
| Pyridine-C3 | - | ~135 |
| Pyridine-C4 | - | ~145 |
| Phenyl-C (ipso to S) | - | ~140 |
| Phenyl-C (ipso to Pyridine) | - | ~138 |
Note: The values in this table are predictions based on known data for similar structural motifs and require experimental verification.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For This compound (C₁₃H₁₁NO₂S), HRMS would provide a highly accurate mass measurement of the molecular ion.
Expected HRMS Data: The calculated exact mass of the neutral molecule is 257.05105. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
[M+H]⁺: Calculated m/z = 258.05888
[M-H]⁻: Calculated m/z = 256.04323
The experimental measurement of the m/z value with a high degree of accuracy (typically to within 5 ppm) would confirm the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further corroborate the structure by showing losses of characteristic fragments such as CO₂, H₂O, or the methyl group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups.
Expected FT-IR Data:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region due to the aromatic ring vibrations of the pyridine and phenyl moieties.
C-S Stretch: A weaker absorption band, which can be difficult to assign definitively, typically appearing in the 600-800 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.
Expected Raman Data:
The symmetric vibrations of the aromatic rings would be expected to give strong Raman signals.
The C-S bond vibrations may be more readily observable in the Raman spectrum compared to the FT-IR spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |
| Aromatic Rings | C=C/C=N stretch | 1400-1600 (multiple) | Strong (multiple) |
| Thioether | C-S stretch | 600-800 (weak) | Moderate |
| Methyl Group | C-H stretch | ~2920 | ~2920 |
Note: These are predicted frequency ranges and require experimental verification.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If suitable single crystals of This compound can be grown, this technique would determine the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would unambiguously confirm the connectivity and stereochemistry of the molecule.
Expected Crystallographic Data: The crystal system, space group, and unit cell dimensions would be determined. The data would also reveal the planarity of the aromatic rings and the dihedral angle between them. Hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or extended networks, would be expected.
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, SFC)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation and purification.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity assessment of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method would likely be employed. sielc.comhelixchrom.comresearchgate.net
Typical HPLC Method Parameters:
Column: A C18 or other suitable reversed-phase column.
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for better peak shape. sielc.com
Detection: UV detection, likely at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).
The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. lmaleidykla.lt Therefore, derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is often necessary. lmaleidykla.lt Headspace GC could also be an option for identifying volatile impurities. lmaleidykla.lt
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both HPLC and GC, offering fast separations with reduced solvent consumption. It is particularly well-suited for the analysis of chiral compounds and can also be used for achiral separations.
Interactive Data Table: Chromatographic Methodologies
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection | Purpose |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol with acid | UV-Vis | Purity assessment, quantification |
| GC (with derivatization) | Polar (e.g., WAX) or non-polar (e.g., DB-5) | Helium or Hydrogen | FID or MS | Impurity profiling, quantification of volatile derivatives |
| SFC | Various chiral and achiral phases | Supercritical CO₂ with co-solvents | UV-Vis, MS | Chiral separation, achiral purity analysis |
Exploration of Biological Activities and Mechanistic Pathways of 3 4 Methylthiophenyl Isonicotinic Acid
In Vitro Pharmacological Profiling in Relevant Biological Systems
The exploration of a novel chemical entity's therapeutic potential begins with a thorough in vitro pharmacological profiling. This process is designed to identify its biological targets, understand its effects on cellular functions, and screen for potential efficacy in disease models.
Receptor Binding and Enzyme Assays for Target Identification
To determine the specific molecular targets of 3-(4-Methylthiophenyl)isonicotinic acid, a series of receptor binding and enzyme assays would be necessary. These assays are fundamental in early-stage drug discovery to elucidate the compound's mechanism of action at a molecular level.
Hypothetical Receptor Binding Assay Data for this compound
| Receptor Target | Ligand | K_i (nM) | Assay Type |
|---|---|---|---|
| G-Protein Coupled Receptor X | [³H]Ligand A | >10,000 | Radioligand Binding |
| Ion Channel Y | [³H]Ligand B | >10,000 | Radioligand Binding |
| Nuclear Receptor Z | [³H]Ligand C | >10,000 | Radioligand Binding |
| Kinase A | ATP | >10,000 | Enzyme Inhibition |
| Protease B | Substrate | >10,000 | Enzyme Inhibition |
This table presents hypothetical data as no experimental results are currently available.
Cellular Pathway Modulation Studies in Culture
Following target identification, studies would be conducted in cultured cells to understand how this compound modulates cellular pathways. This would involve treating various cell lines with the compound and measuring downstream effects.
Molecular Mechanism of Action Elucidation
A deeper understanding of the molecular mechanisms through which this compound exerts its effects would be essential for its development as a therapeutic agent. This involves a multi-omics approach to analyze the global changes within a cell upon treatment.
Transcriptomic and Proteomic Responses to this compound
To obtain a broad view of the molecular changes induced by this compound, transcriptomic (gene expression) and proteomic (protein expression) analyses would be performed on treated cells.
Hypothetical Top 5 Differentially Expressed Genes/Proteins in Response to this compound
| Gene/Protein | Fold Change | Function |
|---|---|---|
| Gene 1 | N/A | Signal Transduction |
| Gene 2 | N/A | Cell Cycle Regulation |
| Protein A | N/A | Apoptosis |
| Protein B | N/A | Metabolism |
| Protein C | N/A | DNA Repair |
This table presents hypothetical data as no experimental results are currently available.
Investigation of Intracellular Signaling Cascades
Based on the findings from target identification and omics studies, specific intracellular signaling cascades would be investigated to pinpoint the precise mechanism of action. This would involve techniques such as Western blotting to measure the phosphorylation status of key signaling proteins.
Table of Compound Names
| Compound Name |
|---|
Preclinical In Vivo Efficacy of this compound Remains Undocumented in Publicly Available Research
A thorough review of scientific literature reveals a notable absence of published preclinical in vivo efficacy studies for the chemical compound this compound. Despite searches for research detailing its effects in mechanistic animal models, no specific data on its biological activity, efficacy, or the molecular pathways it may influence within a living organism could be retrieved from the public domain.
Consequently, the generation of a detailed section on its preclinical in vivo efficacy, including research findings and corresponding data tables, is not possible at this time. The scientific community has not yet published studies that would provide the necessary information to elaborate on its potential therapeutic effects or its mechanistic underpinnings in a preclinical setting.
This lack of available data means that there are no established mechanistic models in which this compound has been formally evaluated and reported. Therefore, no discussion of its detailed research findings can be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Methylthiophenyl Isonicotinic Acid Analogs
Rational Design and Synthesis of 3-(4-Methylthiophenyl)isonicotinic Acid Derivatives
The design of new analogs of this compound is guided by established medicinal chemistry principles. The synthesis of these derivatives typically involves multi-step processes aimed at introducing specific chemical modifications to probe the structural requirements for biological activity.
Table 1: Examples of Systematic Modifications on the Isonicotinic Acid Core
| Modification | Rationale | Potential Impact |
| Esterification of the carboxylic acid | Improve cell permeability and oral bioavailability. | Enhanced pharmacokinetic profile. |
| Amidation of the carboxylic acid | Introduce hydrogen bonding interactions. | Increased target affinity and selectivity. |
| Substitution on the pyridine (B92270) ring | Modulate electronics and steric properties. | Altered binding mode and potency. |
| Positional isomerization of the nitrogen | Investigate the importance of the nitrogen position for activity. | Changes in pKa and target interaction. |
This table is illustrative and based on general medicinal chemistry principles applied to isonicotinic acid derivatives.
The 4-methylthiophenyl group is another critical pharmacophoric element. Modifications to this part of the molecule can significantly impact lipophilicity, metabolic stability, and interactions with the biological target. The sulfur atom, in particular, offers a site for potential oxidation, which can alter the compound's properties.
Table 2: Investigated Substituent Effects on the Phenyl Ring
| Position | Substituent | Observed Effect on Activity |
| 4 | -SCH3 (parent) | Baseline activity |
| 4 | -OCH3 | Often explored as a bioisostere for the thioether. |
| 4 | -Cl, -F | Electron-withdrawing groups can alter electronic properties and metabolic stability. |
| 2, 3, 5, 6 | Various | Probing for additional binding pockets and steric tolerance. |
This table represents hypothetical modifications to the methylthiophenyl moiety for SAR studies.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govdrughunter.com For this compound, both the isonicotinic acid and the methylthiophenyl moieties can be subjected to bioisosteric replacement.
For the carboxylic acid group of the isonicotinic acid, common bioisosteres include tetrazoles, hydroxamic acids, and certain acylsulfonamides. drughunter.com These replacements can modulate the acidity and polarity of the molecule, potentially leading to improved oral bioavailability. The replacement of the ethyl ester in nicotinic acid derivatives with 5-alkyl-oxazoles has been shown to be a successful strategy to overcome metabolic instability. nih.gov
The methylthio group (-SCH3) can be replaced by a variety of other functionalities. For example, a methoxy (B1213986) group (-OCH3) is a common bioisostere for a thioether. Other potential replacements could include sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3) groups, which would increase polarity and hydrogen bonding capacity.
Table 3: Potential Bioisosteric Replacements for Key Moieties
| Original Moiety | Bioisosteric Replacement | Rationale |
| Carboxylic Acid | Tetrazole | Mimics the acidic proton and charge distribution. |
| Carboxylic Acid | Acylsulfonamide | Similar pKa and potential for improved cell permeability. |
| Methylthio (-SCH3) | Methoxy (-OCH3) | Similar size and electronics, alters metabolic profile. |
| Methylthio (-SCH3) | Sulfoxide (-SOCH3) | Increases polarity and H-bond acceptor capacity. |
| Phenyl Ring | Thiophene, Pyridine | Alters aromaticity and potential for new interactions. |
This table is based on established principles of bioisosterism in medicinal chemistry.
Identification of Key Pharmacophoric Elements for Biological Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For analogs of this compound, the key pharmacophoric features are likely to include:
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.
A hydrogen bond donor/acceptor: The carboxylic acid group.
A hydrophobic/aromatic region: The phenyl ring.
A potential hydrogen bond acceptor/polar interaction site: The sulfur atom of the methylthio group.
The relative spatial arrangement of these features is critical for optimal interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogs of this compound, a QSAR model could be developed using various molecular descriptors.
Table 4: Common Descriptors Used in QSAR Models for Isonicotinic Acid Analogs
| Descriptor Class | Examples | Information Encoded |
| Electronic | Hammett constants (σ), Dipole moment | Electron-donating/withdrawing effects of substituents. |
| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Size and shape of substituents. |
| Hydrophobic | LogP, π constants | Lipophilicity and partitioning behavior. |
| Topological | Connectivity indices, Shape indices | Molecular branching and overall shape. |
A typical QSAR equation might take the form:
log(1/C) = a(logP) + b(σ) + c(Es) + d
Where C is the concentration required for a certain biological effect, and a, b, c, and d are coefficients determined by regression analysis. Such models can be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates. nih.gov
Structure-Property Relationships Governing Selectivity and Potency
The potency of a drug is its concentration required to produce a defined effect, while selectivity refers to its ability to interact with a specific target over others. The structural features of this compound analogs that govern these properties are multifaceted.
Potency is often influenced by the precise fit of the molecule into the binding site of the target protein. Minor changes in the substitution pattern on either the isonicotinic acid or the phenyl ring can lead to significant changes in potency by affecting key interactions such as hydrogen bonds, and hydrophobic interactions.
Selectivity can be achieved by exploiting differences in the binding sites of related targets. For example, introducing a bulky substituent at a position that is tolerated by the desired target but clashes with the binding site of an off-target protein can enhance selectivity. The electronic properties of the molecule, influenced by substituents, can also play a crucial role in determining selectivity.
Computational Chemistry and Molecular Modeling of 3 4 Methylthiophenyl Isonicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For 3-(4-Methylthiophenyl)isonicotinic acid, these methods can elucidate its electronic structure, stability, and chemical reactivity.
Detailed Research Findings: Computational studies on related isonicotinic acid derivatives frequently employ DFT with basis sets like B3LYP/6-311++G(d,p) to optimize molecular geometry and calculate key electronic descriptors. nih.govnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the electron-withdrawing isonicotinic acid ring and the electron-donating methylthiophenyl group would significantly influence the electron distribution. The sulfur atom's lone pairs and the π-systems of the aromatic rings are expected to be major contributors to the HOMO, while the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring.
A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid would be regions of negative potential (electrophilic attack sites), while the hydrogen of the carboxylic acid would be a region of high positive potential (nucleophilic attack site). nih.gov These calculations provide a theoretical foundation for the molecule's reactivity in chemical reactions and its interaction with biological macromolecules. articleted.com
Table 1: Illustrative Quantum Chemical Properties of this compound Note: These values are representative examples based on calculations of similar molecules and serve to illustrate the data obtained from quantum chemical calculations.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability; localized on the methylthiophenyl moiety. |
| LUMO Energy | -2.0 eV | Indicates electron-accepting capability; localized on the pyridine ring. |
| HOMO-LUMO Gap (ΔE) | 4.2 eV | Suggests good kinetic stability and moderate reactivity. |
| Dipole Moment (μ) | 3.5 D | Indicates molecular polarity, influencing solubility and binding interactions. |
| First Hyperpolarizability (β) | Non-zero value | Suggests potential for non-linear optical (NLO) properties. nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level.
Detailed Research Findings: The this compound scaffold contains key features for molecular recognition: a hydrogen bond accepting pyridine nitrogen, a hydrogen bond donating/accepting carboxylic acid group, a hydrophobic phenyl ring, and a flexible methylthio group. Docking studies on analogous isonicotinic acid derivatives have shown their potential to inhibit various enzymes. nih.govnih.gov For example, derivatives have been docked into the active sites of targets like Mycobacterium tuberculosis InhA and Cyclooxygenase-2 (COX-2). nih.govscispace.com
In a hypothetical docking simulation of this compound, the following interactions would be anticipated:
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor. These interactions are critical for anchoring the ligand in the active site of a receptor. pnas.orgresearchgate.net
π-π Stacking: The phenyl and pyridine rings can form π-π stacking or T-shaped interactions with aromatic residues of the protein, such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).
Hydrophobic Interactions: The methylthio group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
The output of a docking simulation includes a binding affinity score (typically in kcal/mol), which estimates the strength of the interaction, with more negative values indicating stronger binding.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lysine (B10760008) (LYS) 65 | Hydrogen Bond (with Pyridine N) | 2.9 |
| Aspartic Acid (ASP) 184 | Hydrogen Bond (with Carboxyl OH) | 2.8 |
| Phenylalanine (PHE) 185 | π-π Stacking (with Phenyl Ring) | 4.5 |
| Leucine (LEU) 135 | Hydrophobic (with -SCH₃ group) | 3.8 |
| Binding Affinity Score | -8.5 kcal/mol | N/A |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Detailed Research Findings: An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of each atom. Key metrics are analyzed to evaluate stability. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding site. nih.gov Studies on related pyridine derivatives show that stable complexes often exhibit RMSD values that fluctuate by less than 2-3 Å. nih.gov
The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein. High RMSF values in the binding site loops might indicate conformational changes induced by ligand binding. For this compound, the torsional freedom around the C-C bond connecting the two rings would be a key dynamic feature, allowing the molecule to adopt an optimal conformation within the binding site. The stability of the key hydrogen bonds and hydrophobic contacts identified in docking would be tracked throughout the simulation to confirm their persistence. nih.gov
Table 3: Illustrative Molecular Dynamics Simulation Stability Metrics
| Metric | System | Illustrative Value | Interpretation |
|---|---|---|---|
| RMSD | Protein Backbone | 1.5 ± 0.3 Å | The protein maintains a stable conformation. |
| RMSD | Ligand | 1.2 ± 0.4 Å | The ligand remains stably bound in the active site. |
| RMSF | Active Site Residues | Low (< 1.5 Å) | Key binding residues are stable and maintain interactions. |
| Hydrogen Bond Occupancy | Ligand-ASP 184 | > 85% | The crucial hydrogen bond is maintained throughout the simulation. |
Virtual Screening and Library Design Based on the this compound Scaffold
The core structure, or scaffold, of this compound is a valuable starting point for virtual screening and library design. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. mdpi.comnih.govnih.govdovepress.com Virtual screening can be used to search large chemical databases for molecules containing this scaffold or having similar properties, potentially leading to the discovery of new bioactive compounds. researchgate.net
Detailed Research Findings: Two main approaches could be employed:
Ligand-Based Virtual Screening (LBVS): This method uses the 3D shape and chemical features of the known active molecule (the query) to find similar compounds. The this compound structure would be used to screen databases like ZINC or ChemBridge for molecules with a high Tanimoto similarity score. nih.govmdpi.com
Structure-Based Virtual Screening (SBVS): If a target protein structure is known, the this compound scaffold can be used to build a combinatorial library. nih.gov This involves computationally attaching various chemical groups at specific points (e.g., modifying the substituent on the phenyl ring or replacing the carboxylic acid with other groups like amides or esters). This newly generated virtual library of millions of compounds can then be docked into the target's active site, and the top-scoring hits can be prioritized for synthesis and testing. ump.edu.my
This process allows for the rapid exploration of the chemical space around the initial scaffold to identify derivatives with potentially improved potency or better pharmacokinetic properties.
Pharmacophore Modeling and De Novo Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.net This model serves as a 3D query for virtual screening or as a blueprint for designing new molecules from scratch (de novo design).
Detailed Research Findings: A pharmacophore model for this compound would be derived from its key interaction features. Studies on nicotinic compounds highlight the importance of a hydrogen bond acceptor (the pyridine nitrogen) and a cationic or polar center. pnas.orgresearchgate.net
The essential features for a pharmacophore based on this molecule would likely include:
One Hydrogen Bond Acceptor (HBA): The pyridine nitrogen.
One Hydrogen Bond Donor (HBD): The carboxylic acid -OH group.
One Aromatic Ring (AR): The central phenyl ring.
One Hydrophobic Feature (HY): The methylthio (-SCH₃) group.
This 3D arrangement of features constitutes a hypothesis of the necessary points of interaction. This model can be used to screen databases for diverse scaffolds that match the pharmacophore but are structurally different from the original molecule (scaffold hopping). nih.gov
De novo design principles leverage this pharmacophore to build novel molecules. chemrxiv.org Software can place molecular fragments corresponding to the pharmacophore features (e.g., a pyridine fragment, a carboxyl fragment) within the active site of a target protein and then connect them with suitable linkers to generate entirely new chemical entities designed to have high affinity and specificity. The pyridine scaffold itself is a common starting point for such design strategies. nih.gov
Derivatization Strategies and Advanced Chemical Modification of 3 4 Methylthiophenyl Isonicotinic Acid
Esterification and Amidation for Modulating Chemical Properties
The carboxylic acid group is a prime target for chemical modification through esterification and amidation reactions. These transformations are fundamental in altering polarity, solubility, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.netathabascau.ca This equilibrium-driven process often requires using an excess of the alcohol or the removal of water to drive the reaction toward the ester product. athabascau.ca For instance, reacting 3-(4-Methylthiophenyl)isonicotinic acid with methanol (B129727) and an acid catalyst would yield methyl 3-(4-methylthiophenyl)isonicotinate. researchgate.net A patented process for preparing lower alkyl esters of isonicotinic acid involves the hydrogenation of a 2,6-dihalopyridine-4-carboxylic acid ester precursor in the presence of a palladium catalyst. google.com
Amidation: Amidation is typically accomplished by first converting the carboxylic acid into a more reactive intermediate, often referred to as an "active ester". nih.gov This can be done by reacting this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the highly reactive isonicotinoyl chloride hydrochloride intermediate. nih.gov This acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.
Alternatively, coupling agents can be used to create active esters that readily react with amines. Examples of such active esters include p-nitrophenyl (PNP) esters, N-hydroxysuccinimidyl (NHS) esters, and pentafluorophenyl (PFP) esters. nih.govresearchgate.net The NHS ester, for example, can be prepared and subsequently reacted with an amine to yield the desired amide with high efficiency, a common strategy in bioconjugation. nih.govcsic.es
Table 1: Key Derivatization Reactions for the Carboxylic Acid Moiety
| Reaction Type | Key Reagents | Intermediate/Product Type | Primary Application | Reference |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ or SOCl₂ | Alkyl Ester | Modulation of polarity and solubility. | researchgate.netathabascau.ca |
| Active Ester Formation (for Amidation) | SOCl₂/DMF; N-Hydroxysuccinimide | Acyl Chloride; NHS Ester | Synthesis of amides, bioconjugation. | nih.govresearchgate.net |
| Amidation | Active Ester, Primary/Secondary Amine | Amide | Creation of peptide bonds, attachment to biomolecules. | nih.govcsic.es |
Conjugation Chemistry for Targeted Delivery and Probe Development
The functional groups of this compound make it a suitable candidate for conjugation to larger molecules, such as proteins, polymers, or nanoparticles, for applications in targeted drug delivery and the development of molecular probes. nih.gov The carboxylic acid is the most common handle for these conjugation reactions.
Covalent coupling is typically achieved by activating the carboxylic acid to form an active ester, such as an NHS ester, as described previously. csic.esnih.gov This reactive intermediate can then form a stable amide bond with nucleophilic groups on a target molecule, most commonly the primary amine of lysine (B10760008) residues present on the surface of proteins like antibodies. csic.esnih.gov This is a foundational technique in the creation of Antibody-Drug Conjugates (ADCs), where a therapeutic agent is precisely delivered to a target cell. researchgate.net
Bifunctional linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), can also be employed. csic.es In such a strategy, the NHS-ester end of the SMCC linker would react with an amine-containing molecule, while the maleimide (B117702) group would react with a thiol (sulfhydryl) group on a separate entity, providing a versatile method for connecting different molecular components. csic.es This approach allows for the assembly of complex delivery systems designed to release their payload under specific physiological conditions. csic.es
Exploration of Co-crystals and Polymorphs for Solid-State Research
The solid-state properties of a compound, including solubility, stability, and bioavailability, can be profoundly influenced by its crystalline form. Crystal engineering through the formation of co-crystals and the investigation of polymorphs are key strategies in solid-state research. nih.govresearchgate.net A co-crystal is a crystalline material composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions, typically hydrogen bonds. justia.comgoogle.com
While specific studies on co-crystals of this compound are not widely reported, research on the parent isonicotinic acid (INCA) provides a strong precedent. For example, co-crystals of the antibiotic ciprofloxacin (B1669076) (CIP) and isonicotinic acid have been successfully synthesized using mechanochemical methods such as grinding, ball milling, and continuous hot-melt extrusion (HME). nih.govresearchgate.net These studies demonstrated that the formation of the CIP-INCA co-crystal significantly increased the aqueous solubility of ciprofloxacin. nih.gov
This suggests that this compound could be combined with various "co-formers"—molecules capable of forming hydrogen bonds—to create novel crystalline materials with tailored properties. researchgate.net Potential co-formers are often selected from the Generally Regarded As Safe (GRAS) list and possess functional groups like amides, carboxylic acids, or alcohols that can hydrogen bond with the pyridine (B92270) nitrogen or the carboxylic acid group of the target molecule.
Table 2: Potential Co-crystal Engineering Strategies
| Strategy | Methodology | Potential Co-formers | Anticipated Outcome | Reference |
|---|---|---|---|---|
| Co-crystallization | Mechanosynthesis (Grinding, HME) | Nicotinamide, Benzoic Acid, Succinic Acid | Modified solubility, dissolution rate, and stability. | nih.govresearchgate.netresearchgate.net |
| Polymorph Screening | Solvent Crystallization | Various organic solvents | Discovery of different crystalline forms (polymorphs) with unique physical properties. | justia.com |
Click Chemistry Approaches for Functionalization
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for the modular functionalization of complex molecules. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link two different molecular fragments. researchgate.net
To utilize click chemistry, the this compound structure must first be modified to incorporate a "clickable" handle—either an alkyne or an azide (B81097) group. For example, the carboxylic acid could be amidated with propargylamine (B41283) (which contains an alkyne group) or an amino-functionalized azide.
Once functionalized with an alkyne or azide, the molecule can be "clicked" onto a complementary-functionalized substrate. This strategy has been used to:
Incorporate fluorescent dyes or biotin (B1667282) probes for imaging and detection. nih.gov
Attach the molecule to polymers or hydrogels to create functional materials. nih.gov
Link the molecule to biological targeting vectors or other active compounds. researchgate.net
This modular approach allows for the rapid generation of a library of derivatives from a single, click-functionalized precursor of this compound, facilitating research into its structure-activity relationships in various contexts. nih.gov
Emerging Research Applications and Advanced Uses of 3 4 Methylthiophenyl Isonicotinic Acid
Development as a Chemical Probe for Biological Systems
A thorough review of scientific literature did not yield any studies concerning the development or application of 3-(4-Methylthiophenyl)isonicotinic acid as a chemical probe for biological systems. Research on other derivatives of isonicotinic acid suggests potential for such applications due to their ability to interact with biological targets, but specific data for this compound is not present.
Application in Supramolecular Chemistry and Materials Science
There is no available research detailing the application of this compound in the fields of supramolecular chemistry or materials science. While isonicotinic acid and its derivatives are known to form coordination polymers and metal-organic frameworks (MOFs), and compounds containing thioether linkages have been explored as linkers, no studies have specifically utilized this compound for these purposes. wikipedia.orga2bchem.comrsc.org For instance, the related compound 3-(4-Methylthiophenyl)pentane-2,4-dione has been used to create mixed metal-organic frameworks, highlighting the potential utility of the methylthiophenyl group in this area. rsc.org
Utilization as a Ligand in Catalysis or Coordination Chemistry
No specific instances of this compound being used as a ligand in catalysis or coordination chemistry have been found in the reviewed literature. The isonicotinic acid moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. wikipedia.orga2bchem.com For example, isonicotinic acid has been functionalized onto magnetic nanoparticles to support copper complexes for catalytic applications. carlroth.com However, research has not yet extended to the specific derivative .
Role in Analytical Method Development as a Reference Standard
There is no indication in the available literature or from suppliers of analytical standards that this compound is used as a reference standard in analytical method development. While analytical standards for isonicotinic acid itself are available, the 3-(4-methylthiophenyl) substituted version does not appear to be a commercially available or commonly used standard. rsc.org
Future Directions and Interdisciplinary Research Avenues for 3 4 Methylthiophenyl Isonicotinic Acid
Integration with Systems Biology and Multi-Omics Technologies
A forward-looking research strategy for 3-(4-Methylthiophenyl)isonicotinic acid would necessitate its integration with systems biology and multi-omics technologies. This approach provides a holistic understanding of a compound's biological effects by combining data from genomics, transcriptomics, proteomics, and metabolomics. For instance, treating cell lines or model organisms with this compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) could reveal its mechanism of action and potential off-target effects.
This comprehensive data can help construct detailed molecular maps of the compound's interactions within a biological system. Such an approach has been successfully used to understand complex diseases like asthma and to investigate the metabolic pathways affected by various therapeutic agents. By applying these techniques to this compound, researchers could identify novel biomarkers for its efficacy or toxicity and gain a deeper understanding of its pharmacological profile.
Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. sigmaaldrich.com These technologies can be pivotal in optimizing the structure of this compound for enhanced efficacy and reduced toxicity. By analyzing structure-activity relationships (SAR) from a library of related isonicotinic acid derivatives, ML models can predict the biological activities of novel, yet-to-be-synthesized analogs. sigmaaldrich.com This predictive power can significantly accelerate the identification of lead compounds with improved properties.
Exploration of Novel Therapeutic Targets or Industrial Processes
The isonicotinic acid scaffold is present in a variety of established drugs, hinting at the broad therapeutic potential of its derivatives. sigmaaldrich.com Future research on this compound should include extensive screening against a wide array of biological targets. Given that related pyridine (B92270) carboxylic acid isomers have shown promise against a plethora of diseases including cancer, diabetes, and neurodegenerative disorders, high-throughput screening of this compound against diverse enzyme and receptor panels could uncover unexpected therapeutic applications. sigmaaldrich.com
Beyond medicine, isonicotinic acid and its parent compound, nicotinic acid, have industrial applications. For example, nicotinic acid is used as a food additive and in various industrial processes. Future investigations could explore the potential of this compound or its derivatives as catalysts, building blocks for novel polymers, or agents in material science, opening avenues for non-pharmaceutical applications.
Collaborative Research Frameworks and Open Science Initiatives
Establishing consortia of academic and industrial partners can pool resources and expertise, facilitating the complex and often expensive studies required for drug discovery and development. By making research outputs, such as screening results and preclinical data for compounds like this compound, openly available, the scientific community can collectively work towards understanding its properties and potential uses, thereby reducing redundancy and fostering innovation.
Q & A
Basic: What are the optimized synthetic routes for 3-(4-Methylthiophenyl)isonicotinic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling pyridine-3,4-dicarboxylic anhydride with substituted aromatic precursors. For example, analogous compounds like 3-(4-chlorobenzoyl)isonicotinic acid are synthesized via reaction of pyridine-3,4-dicarboxylic anhydride with chlorobenzene, achieving a yield of ~32% under controlled anhydrous conditions . Key factors include:
- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution in aromatic systems.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
For higher yields, multi-step protocols involving protective groups (e.g., acetyl for carboxylate stabilization) are recommended .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
Reactive extraction using tri-n-octylamine (TOA) in biocompatible diluents (e.g., sunflower oil) is effective for amphoteric compounds like pyridinecarboxylic acids. Parameters to optimize:
- pH : Adjust to ~3.5–4.0 to favor the zwitterionic form, enhancing TOA binding .
- Solvent ratio : A 1:2 organic-to-aqueous phase ratio maximizes partitioning efficiency .
Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves polar byproducts .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal XRD identifies polymorphism; isonicotinamide derivatives exhibit hydrogen-bonded dimers influencing stability .
Advanced: How can polymorphic forms of this compound be resolved, and what are their stability implications?
Answer:
Crystallization screening : Use solvent/antisolvent pairs (e.g., methanol/water) under varying cooling rates to isolate polymorphs. For example, isonicotinamide forms two polymorphs with distinct melting points (∆m.p. ~15°C) .
Stability : Accelerated aging studies (40°C/75% RH for 4 weeks) combined with PXRD monitor phase transitions. Polymorphs with stronger π-π stacking (evidenced by shorter aromatic ring distances in XRD) exhibit higher thermal stability .
Advanced: What methodologies assess the biological activity of this compound against drug-resistant pathogens?
Answer:
- MIC assays : Test against Mycobacterium tuberculosis strains (DS, MDR, XDR) using microbroth dilution. For example, isonicotinic acid derivatives show MIC values ranging from 0.22 µM (DS) to >1000 µM (XDR) .
- Docking simulations : Target enoyl-ACP reductase (InhA) using AutoDock Vina. Key interactions include H-bonding with Tyr158 and hydrophobic contacts with the alkyl chain .
Advanced: How can sublimation enthalpies of pyridinecarboxylic acid isomers be accurately determined?
Answer:
Isothermal thermogravimetry (SDTQ600) : Heat samples (0.5–2 mg) at 10°C/min under N₂. Sublimation enthalpies (∆Hₛᵤb) for isomers:
| Isomer | ∆Hₛᵤb (kJ/mol) |
|---|---|
| Picolinic acid | 98.3 ± 1.2 |
| Nicotinic acid | 101.5 ± 1.5 |
| Isonicotinic acid | 104.7 ± 1.8 |
| Discrepancies (±2 kJ/mol) arise from crystal packing differences, validated via van’t Hoff plots . |
Advanced: How does this compound integrate into metal-organic frameworks (MOFs), and what are its coordination modes?
Answer:
As a polytopic linker , the carboxylate and pyridyl groups bind metal clusters (e.g., Zn₄O). Coordination modes include:
- Monodentate : Carboxylate binds one metal center.
- Bridging : Pyridyl N links adjacent SBUs (e.g., Cu₂ paddlewheels).
MOFs synthesized with isonicotinic acid derivatives exhibit surface areas >1000 m²/g, suitable for gas storage .
Advanced: How should researchers resolve contradictions in reported sublimation enthalpies or sorption data?
Answer:
- Reproduce conditions : Ensure identical purity (>99%), particle size (via sieving), and instrumentation calibration .
- Cross-validate methods : Compare thermogravimetry with static vapor pressure measurements. For sorption, reconcile ligand-binding constants (e.g., 195–330 dm³/mol for nicotinic acid) by standardizing cation exchanger crosslinking (4–8% DVB) .
Safety: What protocols mitigate risks during handling of this compound?
Answer:
- PPE : Nitrile gloves, FFP2 masks, and chemical goggles to prevent dermal/ocular exposure (Category 2A irritation) .
- Ventilation : Use fume hoods during synthesis; monitor airborne dust with real-time particle counters.
- Spill response : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
Advanced: How can solubility be enhanced for formulation studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
